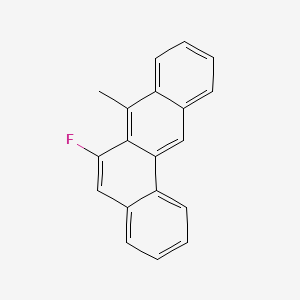
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one is a chiral compound with multiple hydroxyl groups and a bromine atom attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one typically involves the bromination of a suitable precursor, such as a hexose derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the desired position. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar compound with a different functional group.
(3S,4R,5R)-5-bromomethyl-3,4-isopropylidenedioxy-3,4-dihydro-5H-pyrrole-1-oxide: Another brominated compound with distinct structural features.
Uniqueness
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one is unique due to its specific stereochemistry and the presence of both bromine and multiple hydroxyl groups. This combination of features makes it particularly valuable for studying stereochemical effects in chemical and biological systems .
Propriétés
Formule moléculaire |
C6H11BrO5 |
|---|---|
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
(3S,4R,5R)-1-bromo-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2/t4-,5-,6-/m1/s1 |
Clé InChI |
MXNUANVEVFTWTA-HSUXUTPPSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)CBr)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CBr)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)



![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)






![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

